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Compound of Interest

Compound Name:
1H,2H,3H-pyrido[2,3-b]

[1,4]thiazine

CAS No.: 23977-47-1

Cat. No.: B2911741

Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth technical comparison of pyridothiazine derivatives, exploring their structure-activity

relationships (SAR) across anticancer, anti-inflammatory, and antimicrobial applications. This

document moves beyond a simple listing of compounds to explain the causal relationships

behind experimental choices and provides detailed, self-validating protocols for key assays.

Introduction to Pyridothiazines: A Scaffold of
Therapeutic Promise
Pyridothiazines, heterocyclic compounds containing a pyridine ring fused to a thiazine ring,

represent a versatile scaffold in medicinal chemistry. Their structural similarity to

phenothiazines, a well-established class of psychoactive drugs, has spurred investigation into a

broader range of therapeutic applications. By systematically modifying the pyridothiazine core,

researchers have successfully developed potent and selective agents with significant potential

in oncology, inflammation, and infectious disease. This guide will dissect the key structural

modifications that govern the biological activity of these compounds, providing a comparative

analysis supported by experimental data.
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Anticancer Activity of Pyridothiazine Derivatives:
Targeting Proliferation and Inducing Apoptosis
The quest for novel anticancer agents has led to the exploration of various heterocyclic

systems, with pyridothiazines and their analogs, such as dipyridothiazines and

quinobenzothiazines, emerging as a promising class of compounds. The anticancer potency of

these molecules is intricately linked to the nature and position of substituents on the tricyclic

ring system, as well as the arrangement of nitrogen atoms within the pyridine rings.

Key Structure-Activity Relationships in Anticancer
Pyridothiazines
The core structure of pyridothiazine and its analogs provides a framework for modifications that

significantly impact their cytotoxic and antiproliferative activities. The following diagram

illustrates the fundamental pyridothiazine scaffold and highlights key positions for substitution.

Caption: General structure of the pyridothiazine scaffold and key substitution points influencing

anticancer activity.

A comparative analysis of various dipyridothiazine derivatives reveals critical SAR insights:

Substituents at the Thiazine Nitrogen (N10): This position is a primary determinant of

anticancer activity. The introduction of alkylaminoalkyl or alkylaminobutynyl side chains at the

N10 position has been shown to significantly enhance cytotoxicity. For example, a 3,6-

diazaphenothiazine derivative bearing an N,N-diethylamino-2-butynyl substituent exhibited

ten times greater potency against glioblastoma SNB-19 cells than the standard

chemotherapeutic agent, cisplatin.[1] The length and nature of this side chain are critical,

with longer chains containing a terminal amino group often leading to increased activity.

Position of Nitrogen Atoms in the Pyridine Rings: The isomeric arrangement of nitrogen

atoms within the dipyridothiazine core plays a crucial role in determining biological activity.

Studies comparing 1,6-, 1,8-, 2,7-, and 3,6-diazaphenothiazines have shown that the 3,6-

diaza isomer is a particularly favorable scaffold for potent anticancer agents.[2] This

highlights the importance of the overall molecular geometry and electronic distribution in the

interaction with biological targets.
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Nature of the Tricyclic Ring System: Both dipyridothiazines and the structurally related

tetracyclic quinobenzothiazines have demonstrated significant anticancer potential. The

cytotoxic activity of these compounds is dependent on both the polycyclic ring scaffold and

the nature of the substituents.[3] Some unsubstituted parent compounds, such as 10H-1,9-

diazaphenothiazine and 10H-3,6-diazaphenothiazine, have themselves shown potent activity

against certain cancer cell lines, with IC50 values in the sub-micromolar range.[1]

Mechanism of Action: The anticancer effects of these compounds are often linked to the

induction of apoptosis. For the highly active N,N-diethylamino-2-butynyl substituted 3,6-

diazaphenothiazine, an increased BAX/BCL-2 gene expression ratio was observed,

indicating the involvement of the mitochondrial apoptotic pathway.[1]

Comparative Cytotoxicity of Pyridothiazine Analogs
The following table summarizes the in vitro anticancer activity of representative pyridothiazine

and dipyridothiazine derivatives against various human cancer cell lines.
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Compound
ID

Core
Structure

N10-
Substituent

Cancer Cell
Line

IC50 (µM) Reference

1

3,6-

Diazaphenoth

iazine

H

SNB-19

(Glioblastoma

)

>10 [1]

2

3,6-

Diazaphenoth

iazine

Propynyl

SNB-19

(Glioblastoma

)

5.2 [1]

3

3,6-

Diazaphenoth

iazine

N,N-

diethylamino-

2-butynyl

SNB-19

(Glioblastoma

)

0.8 [1]

4

10H-1,9-

Diazaphenoth

iazine

H
C-32

(Melanoma)
<1 µg/mL [1]

5

10H-3,6-

Diazaphenoth

iazine

H
MDA-MB231

(Breast)
<1 µg/mL [1]

Cisplatin - -

SNB-19

(Glioblastoma

)

8.0 [1]

Experimental Protocol: MTT Assay for Cell Viability
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[4]

[5][6]

Materials:

96-well microplates

Complete cell culture medium

Phosphate-buffered saline (PBS)
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MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere

to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control (medium with the same concentration of solvent used to dissolve the

compounds) and a blank control (medium only).

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at

37°C in a humidified 5% CO₂ atmosphere.

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the compound concentration to determine the IC50 value (the

concentration that inhibits 50% of cell growth).
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Anti-inflammatory Activity of Pyridothiazine
Derivatives: Targeting Cyclooxygenase Enzymes
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX)

enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs.

Pyridothiazine and pyridazinone derivatives have been investigated as potential COX

inhibitors, with a focus on achieving selectivity for COX-2 to minimize the gastrointestinal side

effects associated with non-selective NSAIDs.

Key Structure-Activity Relationships in Anti-
inflammatory Pyridothiazines
The anti-inflammatory properties of pyridothiazine derivatives are largely dictated by their ability

to inhibit COX enzymes. The following diagram illustrates a generalized workflow for evaluating

these compounds.
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Caption: Key structural features and mechanisms contributing to the antimicrobial activity of

pyridothiazine derivatives.

Key SAR observations for antimicrobial pyridothiazines include:

Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it

facilitates the compound's passage through the lipid-rich microbial cell membranes.

Efflux Pump Inhibition: A significant advantage of some phenothiazine-related compounds is

their ability to inhibit bacterial efflux pumps. This can restore the efficacy of conventional

antibiotics to which bacteria have developed resistance. [7]* Membrane-Destabilizing Effects:

These compounds can directly interact with and disrupt the integrity of the bacterial cell

membrane, leading to cell death. [7]
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Comparative Antimicrobial Activity of Phenothiazine-
Related Compounds
The following table summarizes the minimum inhibitory concentrations (MIC) of some

phenothiazine derivatives against various microbial strains. While specific data for a wide range

of pyridothiazines is still emerging, the data for these closely related compounds provide

valuable insights.

Compound Microorganism MIC (µg/mL) Reference

Chlorpromazine
Staphylococcus

aureus
16-64 [8]

Thioridazine
Mycobacterium

tuberculosis
1-4 [9]

Promethazine Escherichia coli >128 [8]

Experimental Protocol: Broth Microdilution for MIC
Determination
This protocol describes the broth microdilution method, a standard procedure for determining

the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific

microorganism. [10][11] Materials:

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

Test compounds and control antibiotics

Sterile saline

Multichannel pipette

Incubator
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Procedure:

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline equivalent to

a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final

inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Compound Dilution: Prepare a series of two-fold dilutions of the test compounds and control

antibiotics in CAMHB directly in the 96-well plate.

Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

Include a growth control well (inoculum without compound) and a sterility control well (broth

only).

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or for 24-48 hours for

fungi.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.

Conclusion
The pyridothiazine scaffold represents a highly versatile platform for the development of novel

therapeutic agents. The structure-activity relationship studies highlighted in this guide

demonstrate that targeted modifications to the pyridothiazine core can yield compounds with

potent and selective anticancer, anti-inflammatory, and antimicrobial activities. The provided

experimental protocols offer a foundation for the continued exploration and optimization of this

promising class of molecules. Further research, particularly in elucidating the specific molecular

targets and mechanisms of action, will be crucial in translating the therapeutic potential of

pyridothiazines into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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